Product packaging for 2-Fluoro-4-isopropoxypyridine(Cat. No.:CAS No. 175965-84-1)

2-Fluoro-4-isopropoxypyridine

Cat. No.: B065147
CAS No.: 175965-84-1
M. Wt: 155.17 g/mol
InChI Key: CHRAGQOJORTCEJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxypyridine is a high-value fluorinated heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound synergistically combines the strategic fluorine atom at the 2-position of the pyridine ring with an isopropoxy group at the 4-position, creating a versatile scaffold for constructing complex molecules. Key Research Applications & Value: Pharmaceutical Intermediate: The 2-fluoro group on the pyridine ring is a key handle for further elaboration via nucleophilic aromatic substitution (S N Ar). This allows for the introduction of a diverse array of nitrogen, oxygen, sulfur, and carbon nucleophiles, enabling rapid exploration of structure-activity relationships (SAR) in drug candidate series . The presence of the fluorine atom itself can enhance a molecule's metabolic stability, membrane permeability, and binding affinity . Agrochemical and Materials Science Synthesis: This compound serves as a critical precursor in the synthesis of advanced ingredients for crop protection and functional materials. The fluorine atom and ether linkage contribute to desirable properties such as improved environmental stability and chemical resistance . Late-Stage Functionalization: As part of a modern synthetic strategy, this compound is an ideal substrate for late-stage functionalization. This approach allows researchers to efficiently generate multiple derivatives from a common intermediate, significantly accelerating the optimization of lead compounds . The unique electronic properties of the 2-fluoropyridine motif facilitate S N Ar reactions under milder conditions compared to other halopyridines, offering superior functional group tolerance that is essential when working with complex, multifunctional molecules . Please Note: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B065147 2-Fluoro-4-isopropoxypyridine CAS No. 175965-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAGQOJORTCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295055
Record name 2-Fluoro-4-(1-methylethoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-84-1
Record name 2-Fluoro-4-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175965-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(1-methylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 4 Isopropoxypyridine and Analogous Fluoropyridine Derivatives

Strategic Approaches to C-F Bond Introduction and Functionalization in Pyridine (B92270) Scaffolds

The inherent electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution compared to benzene (B151609), particularly at the positions ortho and para to the nitrogen atom. pearson.comwikipedia.org This reactivity is harnessed for the introduction of fluorine and subsequent functionalization.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing substituted pyridines. acs.org The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org For pyridine and its derivatives, the ring nitrogen can effectively stabilize the negative charge of this intermediate, especially when the attack occurs at the C-2 or C-4 positions. wikipedia.orgyoutube.com

While SNAr reactions are highly effective for introducing substituents at the ortho and para positions, achieving meta-substitution is significantly more challenging due to the electronic properties of the pyridine ring. nih.govgoogle.com A novel strategy to overcome this limitation involves the direct fluorination of pyridine N-oxides. nih.gov This approach is unprecedented in chemical literature and offers a new pathway for synthesizing 3- and 5-fluoropyridines. nih.gov

For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) yields the meta-fluorinated product, 3-fluoro-4-nitropyridine N-oxide, in moderate yield at room temperature. nih.gov The presence of the N-oxide group is crucial as it favors fluorination at the meta position. google.com The resulting fluorinated N-oxide can then be easily reduced, for example by catalytic hydrogenation, to afford the corresponding meta-fluorinated aminopyridine. nih.gov

PrecursorReagentConditionsProductYield
3-bromo-4-nitropyridine N-oxideTetrabutylammonium fluoride (TBAF)DMSO, 25°C, 5 min3-fluoro-4-nitropyridine N-oxide20.7 ± 2.7%

The most common method for synthesizing fluoropyridines involves the regioselective substitution of other halogens from a halogenated pyridine precursor. acs.org Halopyridines serve as essential building blocks for creating a wide range of substituted pyridines for pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov The reactivity of halopyridines in SNAr reactions generally follows the order 2-halopyridine > 4-halopyridine > 3-halopyridine. sci-hub.se

The substitution of halides, nitro groups, or trimethylammonium salts works well for producing 2- and 4-fluoropyridines but is often low-yielding for the 3- and 5-positions unless strong electron-withdrawing groups are also present. google.com In these reactions, a halide ion (e.g., chloride, bromide) on the pyridine ring is displaced by a fluoride ion, typically from a source like sodium fluoride or potassium fluoride. chemicalbook.com

PrecursorFluoride SourceConditionsProductReference Principle
2-Amino-4-chloropyridineSodium fluoride (NaF)DMF, 140°C, 5-8 hours2-Amino-4-fluoropyridineHalex (Halogen Exchange) Reaction chemicalbook.com
2,4-DichloropyridinePotassium fluoride (KF)High temperature2-Chloro-4-fluoropyridineRegioselective SNAr

The rate and feasibility of SNAr reactions on pyridine rings are heavily influenced by the electronic properties of other substituents on the ring. wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups that withdraw electron density from the ring activate it towards nucleophilic attack. wikipedia.org When positioned ortho or para to the leaving group, these EWGs can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy and accelerating the reaction. wikipedia.orggoogle.com The reactivity of N-methylpyridinium compounds with piperidine, for example, is significantly higher for 2-cyano and 4-cyano substrates compared to their halogenated counterparts, which is attributed to the influence of the cyano group in the deprotonation step of the reaction mechanism. nih.gov

Leaving Group Effects: In activated aromatic systems, the typical order of leaving group reactivity in SNAr reactions is F > NO2 > Cl ≈ Br > I. researchgate.netnih.gov The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, facilitating the initial, often rate-determining, nucleophilic attack. sci-hub.se However, in the substitution reactions of ring-substituted N-methylpyridinium compounds, a different leaving group order has been observed (2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I), indicating that the reaction mechanism can be complex and substrate-dependent. nih.gov

SubstituentElectronic EffectPosition Relative to Leaving GroupImpact on SNAr Rate
-NO2 (Nitro)Strongly Electron-Withdrawingortho, paraStrong Activation
-CN (Cyano)Strongly Electron-Withdrawingortho, paraStrong Activation nih.gov
-Cl, -Br (Halogens)Weakly Electron-WithdrawingAnyWeak Activation
-CH3 (Methyl)Electron-DonatingAnyDeactivation researchgate.net

The synthesis of 2-Fluoro-4-isopropoxypyridine requires the introduction of an isopropoxy group onto the 2-fluoropyridine (B1216828) scaffold. This is typically achieved through a second SNAr reaction where an alkoxide acts as the nucleophile.

The formation of the ether linkage in this compound is accomplished by reacting a suitable di-substituted pyridine precursor with an isopropoxide salt. A common precursor would be 2,4-difluoropyridine or 2-chloro-4-fluoropyridine. The fluorine atom at the 4-position is generally more labile and susceptible to nucleophilic attack than a halogen at the 2-position.

The reaction involves treating the dihalopyridine with sodium or potassium isopropoxide in a polar aprotic solvent like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), often with heating. researchgate.net The isopropoxide anion acts as the nucleophile, attacking the electron-deficient C-4 position of the pyridine ring and displacing the fluoride ion to form the desired this compound product.

PrecursorNucleophileTypical ConditionsProduct
2,4-DifluoropyridineSodium isopropoxide (NaO-iPr)DMF or NMP, elevated temperatureThis compound

Alkoxylation Strategies for Incorporating the Isopropoxy Moiety

Selective Isopropoxylation Routes

The introduction of an isopropoxy group at the C4 position of a 2-fluoropyridine ring requires regioselective control, particularly when other reactive sites are present. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a di- or tri-substituted pyridine precursor.

A prevalent precursor for this transformation is 2,4-difluoropyridine. The fluorine atom at the C4 position is generally more susceptible to nucleophilic attack than the fluorine at the C2 position. This inherent reactivity difference allows for selective substitution. The reaction is typically carried out by treating 2,4-difluoropyridine with isopropanol in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the isopropanol to form the isopropoxide nucleophile, which then displaces the C4-fluorine.

PrecursorReagentsProductNotes
2,4-DifluoropyridineIsopropanol, Base (e.g., NaH, K2CO3)This compoundSelective substitution at the C4 position.

Researchers have also explored methods to control regioselectivity when the inherent reactivity of the substrate is not sufficient. One approach involves the use of a trialkylsilyl group at the C5 position of 2,4-dihalopyridines. This bulky group can sterically hinder nucleophilic attack at the adjacent C4 and C6 positions, thereby directing substitution to the C2 position. researchgate.net This strategy, however, is more relevant for achieving substitution at positions other than C4 and highlights the challenges in regiocontrol.

Advanced Catalytic Approaches in Pyridine Functionalization

Modern synthetic chemistry has increasingly relied on catalytic methods to achieve efficient and selective functionalization of heterocyclic compounds. Palladium- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of fluoropyridine derivatives.

Palladium catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex fluoropyridine derivatives.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and a halide or triflate. In the context of fluoropyridine synthesis, this reaction can be used to introduce various substituents onto the pyridine ring. For instance, a fluoropyridine bearing a bromine or iodine atom can be coupled with a boronic acid or ester to introduce an aryl, heteroaryl, or alkyl group.

While direct Suzuki-Miyaura coupling to form this compound is not the primary synthetic route, the methodology is crucial for the synthesis of more complex analogues. For example, a precursor like 2-fluoro-4-bromopyridine could first undergo isopropoxylation, followed by a Suzuki-Miyaura coupling at a different position, or vice versa. The development of ligands that allow for selective coupling at specific positions on di- or tri-halogenated pyridines is an active area of research. researchgate.net

Coupling Partner 1Coupling Partner 2Catalyst SystemProduct Type
Halogenated FluoropyridineOrganoboron ReagentPd Catalyst, Ligand, BaseSubstituted Fluoropyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. While not directly applicable to the synthesis of this compound, analogous C-O coupling reactions have been developed. These reactions, often employing similar palladium-based catalytic systems, can be used to form aryl ethers. The development of these methods provides an alternative to traditional SNAr reactions for the synthesis of alkoxypyridines, potentially offering milder reaction conditions and broader substrate scope.

Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed transformations for certain coupling reactions. Copper catalysis is particularly effective for C-O, C-N, and C-S bond formation.

In the synthesis of alkoxypyridine derivatives, copper-catalyzed Ullmann-type coupling reactions can be employed. These reactions typically involve the coupling of a halopyridine with an alcohol in the presence of a copper catalyst and a base. The development of new ligands, such as oxalohydrazides, has led to copper-catalyzed C-O coupling reactions with high turnover numbers, allowing for the synthesis of biaryl ethers and alkyl aryl ethers with low catalyst loadings. nih.gov This methodology can be applied to the synthesis of this compound and its analogues, offering a potentially more sustainable and economical approach.

ReactantsCatalyst SystemProduct
Halopyridine, AlcoholCopper Catalyst (e.g., CuBr), Ligand, BaseAlkoxypyridine

Palladium-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Preparation of Key Precursors and Synthetic Intermediates

One of the most common precursors is 2,4-difluoropyridine . This compound can be synthesized from less expensive starting materials through various fluorination techniques. For example, diazotization of an aminopyridine followed by a Schiemann reaction or Balz-Schiemann reaction can introduce a fluorine atom. Halogen exchange reactions, where a chloro or bromo substituent is replaced by fluorine using a fluoride source like KF or HF, are also widely used.

Another key intermediate is 2-fluoro-4-halopyridine (where the halogen can be Cl, Br, or I). These compounds allow for orthogonal reactivity, where the isopropoxy group can be introduced via SNAr at the C4 position, and the other halogen can be used for subsequent cross-coupling reactions. For instance, 2-fluoro-4-bromopyridine can be prepared and then reacted with sodium isopropoxide to yield this compound. The bromine atom in the precursor allows for the introduction of other functional groups via palladium-catalyzed reactions if desired.

Synthesis of Halogenated Isopropoxypyridine Building Blocks (e.g., 4-bromo-2-isopropoxypyridine)

Halogenated pyridines are versatile intermediates, serving as precursors for a variety of functionalized derivatives through cross-coupling reactions and nucleophilic substitutions. myskinrecipes.com The synthesis of compounds like 4-bromo-2-isopropoxypyridine typically begins with a more readily available pyridine derivative, which is then halogenated and subsequently functionalized with the isopropoxy group.

A common strategy involves the Sandmeyer reaction, starting from an aminopyridine. For instance, the synthesis of 4-bromo-2-methylpyridine can be achieved by treating 2-methyl-4-aminopyridine with hydrobromic acid and sodium nitrite. chemicalbook.com A similar principle can be applied to synthesize bromo-isopropoxypyridines. The general steps would involve:

Diazotization of an Aminopyridine : An aminopyridine precursor is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures. This generates a diazonium salt intermediate. chemicalbook.com

Bromination : The diazonium salt is then displaced by a bromide ion. This can be achieved using copper(I) bromide or by decomposition of the diazonium salt in the presence of excess bromide ions. google.com

For example, the synthesis of 2-bromopyridine from 2-aminopyridine involves dissolving the starting material in hydrobromic acid, cooling the solution, and then adding sodium nitrite. google.com A related procedure for preparing 5-Bromo-2,4-dichloropyridine starts with the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide, followed by a diazotization and chlorination step. google.com

The table below summarizes a representative reaction for the synthesis of a brominated pyridine.

Starting MaterialReagentsProductYield
2-Methyl-4-aminopyridine1. 48% aq. HBr, -10°C 2. NaNO₂ (aq)4-bromo-2-methylpyridine92%
2-Aminopyridine1. 40% HBr, -5°C 2. Br₂ 3. NaNO₂2-bromopyridine>90%

This data is based on analogous synthesis procedures and may not represent the direct synthesis of 4-bromo-2-isopropoxypyridine.

Generation of Pyridine Boronic Acid Derivatives (e.g., 2-isopropoxypyridine-3-boronic acid)

Pyridine boronic acids and their esters are crucial reagents in Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds. However, 2-pyridyl boronic acids are known to be unstable. nih.gov To overcome this, they are often prepared and used in situ or isolated as more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates. nih.govsigmaaldrich.com

A general method for preparing pyridine boronic acid esters involves the reaction of a halopyridine with an organolithium reagent followed by quenching with a borate ester. orgsyn.org

The key steps are:

Lithium-Halogen Exchange : A bromopyridine derivative is treated with a strong base, typically n-butyllithium, at very low temperatures (e.g., -78°C) to generate a lithiated pyridine intermediate. orgsyn.org

Borylation : The highly reactive organolithium species is then reacted with a trialkyl borate, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borate), to form the boronic ester. orgsyn.orggoogle.com

For the synthesis of 3-pyridylboronic acid, 3-bromopyridine is reacted with n-butyllithium and triisopropyl borate in a THF/toluene mixture at -40°C. orgsyn.org This in situ quench method is preferred as it minimizes side reactions of the unstable 3-lithiopyridine intermediate. orgsyn.org The resulting borate is then hydrolyzed with an acid to yield the boronic acid. orgsyn.org

The table below outlines a typical procedure for generating a pyridine boronic acid derivative.

Starting MaterialReagentsIntermediateProduct
3-Bromopyridine1. n-BuLi, Toluene/THF, -40°C 2. Triisopropyl borateLithium triisopropyl 3-pyridyl borate3-Pyridylboronic acid
2-Bromopyridine1. n-BuLi, THF, -78°C 2. Triisopropyl borateLithium triisopropyl 2-pyridyl borate2-Pyridyl MIDA boronate

This data represents general procedures for synthesizing pyridine boronic acids and their derivatives. nih.govorgsyn.org

Formation of Pyridine Carboxaldehyde Intermediates (e.g., 2-isopropoxypyridine-3-carboxaldehyde)

Pyridine carboxaldehydes are important intermediates that can be converted into a wide range of functional groups. google.com There are several methods for their synthesis, including the oxidation of corresponding alcohols or the reduction of nitriles or esters. wikipedia.org

One common approach is the oxidation of pyridyl carbinols (pyridine methanols) using an oxidizing agent like manganese dioxide. google.com Another method involves the reaction of a cyanopyridine with formic acid and water in the vapor phase over a catalyst. google.com For instance, 3-pyridine aldehyde (nicotinaldehyde) can be produced from nicotinonitrile. wikipedia.org

The synthesis of a substituted pyridine carboxaldehyde like 2-isopropoxypyridine-3-carboxaldehyde would likely involve the introduction of the aldehyde function onto a pre-functionalized pyridine ring. This could be achieved through methods such as:

Formylation of a lithiated pyridine : A lithiated pyridine intermediate, generated as described in the previous section, can be reacted with a formylating agent like N,N-dimethylformamide (DMF).

Oxidation of a methyl group : If a methylpyridine precursor is available, the methyl group can be oxidized to an aldehyde.

Reduction of a nitrile : A cyanopyridine can be reduced to the corresponding aldehyde.

The properties of the target compound, 2-isopropoxypyridine-3-carboxaldehyde, are summarized below.

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceSolid
InChI KeyGNTQOKGIVMJHQG-UHFFFAOYSA-N

Data sourced from chemical suppliers. sigmaaldrich.com

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 4 Isopropoxypyridine

Nucleophilic Aromatic Substitution Pathways at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, especially when the halogen is located at the 2- or 4-position. The electron-withdrawing nature of the ring nitrogen atom activates these positions for attack by nucleophiles, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the nitrogen.

The fluorine atom at the C-2 position of 2-Fluoro-4-isopropoxypyridine is an excellent leaving group in SNAr reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached and stabilizes the intermediate, making fluoropyridines significantly more reactive than their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.

The C-2 fluorine atom can be displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. While specific studies detailing an extensive range of nucleophiles for this compound are not widely available in public literature, the principles of SNAr on fluoropyridines suggest reactivity with common nucleophiles under relatively mild conditions. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated with a generic nucleophile (Nu⁻).

General Mechanism of SNAr at the C-2 Position General Mechanism of SNAr at the C-2 Position of this compound

Step 1: Nucleophilic attack at the C-2 position forms a resonance-stabilized Meisenheimer intermediate. Step 2: Elimination of the fluoride (B91410) leaving group restores the aromaticity of the pyridine ring.

The table below outlines the expected reactivity with various classes of nucleophiles based on established SNAr chemistry of related fluoropyridines.

Nucleophile ClassExample NucleophileExpected Product Structure
OxygenSodium Methoxide (NaOCH₃)2-Methoxy-4-isopropoxypyridine
NitrogenAmmonia (NH₃)4-Isopropoxypyridin-2-amine
SulfurSodium Thiophenoxide (NaSPh)4-Isopropoxy-2-(phenylthio)pyridine
CarbonGrignard Reagents (RMgX)2-Alkyl/Aryl-4-isopropoxypyridine

The isopropoxy group at the C-4 position exerts a significant electronic influence on the pyridine ring, which is crucial for determining regioselectivity. As an alkoxy group, it is strongly electron-donating through resonance (+M effect). This effect increases the electron density at the ortho (C-3, C-5) and para (C-2, relative to the oxygen) positions.

In the context of nucleophilic aromatic substitution, an electron-donating group is generally deactivating. However, the reactivity of the pyridine ring is overwhelmingly dictated by the electron-deficient character imparted by the ring nitrogen, which activates the C-2 and C-4 positions to nucleophilic attack. The isopropoxy group at C-4, by donating electron density, partially counteracts this activation at the C-4 position. Simultaneously, the fluorine atom at C-2 is highly electron-withdrawing (-I effect), further increasing the electrophilicity of its carbon center.

The combination of these effects results in a strong regiochemical preference for nucleophilic attack at the C-2 position, displacing the fluorine atom. The electron-donating nature of the C-4 isopropoxy group effectively deactivates the C-4 position towards nucleophiles, thereby directing the substitution exclusively to the C-2 position.

Reactions Involving the Isopropoxy Group and Adjacent Positions

The isopropoxy group, being an ether linkage, can be cleaved under specific, often harsh, conditions. Acid-catalyzed cleavage is a common method for dealkylation of alkoxy groups. For instance, treatment with strong acids like hydroiodic acid (HI) at elevated temperatures can replace the isopropoxy group with a hydroxyl group, yielding 2-fluoro-4-hydroxypyridine. This transformation converts the ether into a pyridone tautomer, significantly altering the molecule's chemical properties.

Derivatization, the conversion of a functional group into a derivative, is also a possibility. However, specific examples of derivatization reactions that selectively target the isopropoxy group of this compound without affecting the rest of the molecule are not extensively documented.

The positions C-3 and C-5 of this compound are electronically influenced by both adjacent substituents. The isopropoxy group at C-4 directs ortho to itself (C-3 and C-5), while the fluorine at C-2 directs ortho (C-3) and para (C-5). This confluence of directing effects suggests that these positions could be susceptible to functionalization, particularly through methods that are not sensitive to the generally low electrophilic reactivity of the pyridine ring.

One powerful strategy for functionalizing such positions is deprotonation (metalation) followed by quenching with an electrophile. The use of strong bases, such as lithium amides or mixed lithium-zinc reagents, can facilitate regioselective deprotonation. For example, studies on related substituted pyridines have shown that directed ortho metalation can achieve functionalization adjacent to existing substituents. It has been demonstrated that 2-fluoropyridine can be deprotometalated and subsequently iodinated at the C-3 position. Given the directing influence of the isopropoxy group, it is plausible that a similar strategy could be employed to introduce substituents at the C-3 or C-5 position of this compound.

Electrophilic and Radical Reactions

Electrophilic Reactions: The pyridine ring is inherently electron-deficient and resembles a highly deactivated benzene (B151609) ring, making it resistant to electrophilic aromatic substitution. The reaction conditions for electrophilic substitutions like nitration or halogenation are typically very harsh. However, the presence of a strong electron-donating group, such as the isopropoxy group, can activate the ring sufficiently to allow for such reactions. The combined directing effects of the C-2 fluoro (directing to C-3, C-5) and C-4 isopropoxy (directing to C-3, C-5) groups would strongly favor the introduction of an electrophile at either the C-3 or C-5 position, should the reaction proceed.

Radical Reactions: The application of radical reactions to functionalize specific positions on the this compound molecule is not well-documented in the reviewed literature. Radical reactions often involve initiation, propagation, and termination steps and can be used for a variety of transformations, including dehalogenations and carbon-carbon bond formation. While there is a growing interest in radical chemistry, particularly using photocatalysis for the synthesis of complex molecules, specific studies involving this compound are not readily available.

Metal-Mediated Transformations and Cross-Coupling Reactivity of this compound

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring through metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. This compound presents a unique substrate for such transformations, featuring an electron-rich alkoxy group and a C-F bond at a typically reactive position. The reactivity of this compound is governed by the interplay between the electron-donating nature of the 4-isopropoxy group and the inherent properties of the C-F bond at the C-2 position.

The C-2 position of the pyridine ring is electron-deficient, which generally facilitates nucleophilic aromatic substitution and oxidative addition to low-valent metal centers, a key step in many cross-coupling cycles. researchgate.net However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation significantly more challenging than that of its heavier halogen counterparts (C-Cl, C-Br, C-I). beilstein-journals.org Consequently, metal-mediated reactions involving the cleavage of the C-F bond in this compound often require specific and highly active catalytic systems.

Advances in catalysis, particularly with nickel and palladium, have enabled the use of fluoroarenes as coupling partners. beilstein-journals.orgresearchgate.net For this compound, the electron-donating 4-isopropoxy group increases the electron density of the ring, which can make the oxidative addition step more difficult compared to unsubstituted 2-fluoropyridine. Nevertheless, this challenge can be overcome with appropriately designed catalysts and reaction conditions.

Cross-Coupling Reactions

Several major classes of cross-coupling reactions are relevant for the functionalization of this compound.

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction forms carbon-carbon bonds between an organoboron reagent and an organic halide. libretexts.org The coupling of 2-fluoropyridines can be challenging, but successful examples exist, often employing specialized ligands or nickel catalysts. beilstein-journals.orgresearchgate.netclaremont.edu For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would yield the corresponding 2-aryl- or 2-vinyl-4-isopropoxypyridine. The reactivity is highly dependent on the catalyst, ligands, base, and solvent system. mdpi.comnih.gov The use of electron-rich and bulky phosphine (B1218219) ligands can promote the difficult oxidative addition step. claremont.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgsnnu.edu.cn It is widely used to synthesize arylamines from aryl halides. The amination of 2-fluoropyridines is feasible, though it may require more forcing conditions than for bromo or iodo analogs. researchgate.net In the case of dihalopyridines, such as 2-fluoro-4-iodopyridine, the reaction occurs selectively at the more reactive C-I bond, leaving the C-F bond intact. researchgate.netresearchgate.net This highlights the potential for selective functionalization if other, more reactive leaving groups are present on the ring. For this compound, direct amination would involve coupling with a primary or secondary amine to produce 2-amino-4-isopropoxypyridine derivatives.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst, to form internal alkynes. nrochemistry.comorganic-chemistry.orgnih.gov The activation of C-F bonds for Sonogashira couplings is particularly challenging and less common. However, nickel-based catalytic systems have shown promise in this area. rsc.org A successful Sonogashira coupling of this compound would provide 2-alkynyl-4-isopropoxypyridines, which are valuable intermediates for further synthesis.

The table below summarizes potential cross-coupling reactions for this compound based on established findings for analogous 2-fluoropyridines and other fluoroarenes.

Reaction TypeCoupling PartnerTypical Catalyst SystemPotential ProductKey Considerations
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(0) or Ni(0) with phosphine ligands (e.g., RuPhos, XPhos)2-Aryl/Vinyl-4-isopropoxypyridineNickel catalysts can be more effective for C-F activation. Strong bases like K3PO4 or KF are often required. beilstein-journals.orgnih.gov
Buchwald-Hartwig AminationPrimary or Secondary AminePd(0)/Pd(II) with bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos)N-Substituted-4-isopropoxypyridin-2-amineRequires more forcing conditions (higher temperatures) than for C-Br or C-I bonds. Strong bases like NaOtBu are typically used. organic-chemistry.orgresearchgate.net
Sonogashira CouplingTerminal AlkynePd(0)/Cu(I) or Ni(0) catalysts2-Alkynyl-4-isopropoxypyridineVery challenging for C-F bonds with standard Pd/Cu systems. Ni-based or ligand-free, high-temperature Pd systems may be necessary. organic-chemistry.orgrsc.org

Applications of 2 Fluoro 4 Isopropoxypyridine As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 2-fluoro-4-isopropoxypyridine makes it a key component in the synthesis of elaborate heterocyclic structures, which are central scaffolds in many biologically active compounds.

The most prominent role of this compound is as a foundational scaffold for introducing the 4-isopropoxypyridine (B1275052) moiety into larger molecules. Through nucleophilic aromatic substitution at the C2-position, the fluorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of 2-substituted-4-isopropoxypyridine derivatives. This strategy is frequently employed in the synthesis of active pharmaceutical ingredients (APIs).

For instance, in the synthesis of certain kinase inhibitors, this compound is reacted with nitrogen-containing nucleophiles, such as substituted anilines or heterocyclic amines. This key bond-forming reaction establishes the core structure of the target molecule, retaining the 4-isopropoxypyridine unit which is often crucial for binding to the target protein.

While direct examples of this compound being used to form fused ring systems are not extensively documented in readily available literature, the general reactivity of 2-halopyridines provides a blueprint for such transformations. The synthesis of fused pyridine (B92270) heterocycles, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines and furo[2,3-b]pyridines, often starts from functionalized pyridin-2(1H)-ones. scholaris.ca A synthetic pathway could involve the initial conversion of this compound to a corresponding pyridone, followed by cyclization reactions to build the adjacent fused ring. scholaris.ca Such strategies allow for the construction of rigid, planar structures that are of significant interest in medicinal chemistry and material science due to their potential for efficient interaction with biological targets. researchgate.net

Strategies for Incorporating this compound into Larger Molecular Architectures

The incorporation of the this compound unit into larger molecules is primarily achieved through cross-coupling reactions and substitution reactions that leverage the reactivity of the C-F bond.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. 2-Halopyridines are common substrates for these reactions. nih.gov this compound can theoretically be coupled with various aryl or heteroaryl boronic acids or esters to produce 2-aryl-4-isopropoxypyridines. This method is a cornerstone in modern organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals. researchgate.netnih.gov

The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the halopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table is illustrative of a typical Suzuki-Miyaura reaction involving a 2-halopyridine scaffold. Specific data for this compound was not available.

ElectrophileCoupling PartnerCatalystBaseSolventProduct
This compoundArylboronic AcidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O2-Aryl-4-isopropoxypyridine

Condensation and Cyclization Reactions

While specific examples detailing condensation and cyclization reactions of this compound are sparse, its derivatives are key precursors. After the displacement of the fluoride (B91410) with a suitable nucleophile (e.g., an amine to form a 2-amino-4-isopropoxypyridine derivative), the resulting compound can undergo further reactions. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring, a common strategy in heterocyclic synthesis. The initial substitution provides a handle for subsequent cyclization steps to build more complex, polycyclic systems.

Patent Landscape Analysis of this compound in Chemical Synthesis

A review of the patent literature indicates that this compound and closely related 4-isopropoxypyridine derivatives are valuable intermediates in the development of novel therapeutics, particularly in the area of protein kinase inhibitors.

Patents frequently describe the synthesis of complex heterocyclic compounds where the 4-isopropoxypyridine moiety is a key structural element. For example, patent WO2023220046A1, focused on TYK2 inhibitors for treating inflammatory and immune disorders, discloses synthetic routes involving substituted pyridines. google.com While not explicitly naming this compound as a starting material, the synthesis of analogues often relies on the coupling of a pre-functionalized pyridine ring, a role for which this compound is well-suited. Similarly, patents for PI3K inhibitors have detailed the synthesis of substituted diamino-pyridine derivatives, highlighting the importance of this scaffold in drug discovery. nih.gov

The general strategy often involves the reaction of the this compound intermediate with a complex amine via nucleophilic aromatic substitution to form a crucial C-N bond, assembling the core of the final API. The recurrence of this structural motif in patents from various pharmaceutical companies underscores its importance in accessing novel chemical matter for drug development programs.

Table 2: Patent Landscape for 4-Isopropoxypyridine Derivatives This table reflects the application areas of compounds containing the 4-isopropoxypyridine scaffold, for which this compound is a logical precursor.

Patent NumberAssignee/ApplicantTherapeutic AreaRole of Pyridine Intermediate
WO2023220046A1UnspecifiedTYK2 Inhibitors (Immunology)Core building block for API synthesis. google.com
US-9108984-B2Incyte CorpPI3K Inhibitors (Oncology, Immunology)Key scaffold for kinase-inhibiting compounds. nih.gov
CA2504941CUnspecifiedC5a Receptor Ligands (Inflammation)Intermediate for 3-substituted-6-aryl pyridines. google.com

Review of Synthetic Methodologies Disclosed in Patent Literature

Information regarding patented synthetic methodologies for this compound is not available in the public domain based on the conducted searches.

Role of the Compound in Patented Synthetic Routes to Functional Molecules

No patented synthetic routes explicitly mentioning the use of this compound as an intermediate to functional molecules were identified.

Spectroscopic Characterization Methodologies for 2 Fluoro 4 Isopropoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as fluorine. huji.ac.il For fluorinated pyridines, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

The analysis of 2-Fluoro-4-isopropoxypyridine involves correlating data from ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling between ¹⁹F and both ¹H and ¹³C nuclei over one or more bonds.

¹H NMR: The proton spectrum provides information on the aromatic protons of the pyridine (B92270) ring and the protons of the isopropoxy group. The pyridine ring protons are expected to appear as distinct multiplets, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating isopropoxy group. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR: The carbon spectrum reveals all unique carbon environments in the molecule. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com For instance, the carbon atom directly bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the ring will also exhibit smaller couplings (²JCF, ³JCF, ⁴JCF), which are crucial for assigning the signals correctly. magritek.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive probe. wikipedia.org ¹⁹F NMR is characterized by a wide chemical shift range, which minimizes the likelihood of signal overlap. huji.ac.ilthermofisher.com The chemical shift of the fluorine in this compound provides insight into its electronic environment. The signal will be split by coupling to adjacent protons (H3), a phenomenon useful for structural confirmation.

The following table summarizes the expected NMR chemical shifts and key coupling constants for this compound, based on data from analogous compounds like 2-fluoropyridine (B1216828) and 4-substituted pyridines. chemicalbook.comresearchgate.netchemicalbook.com

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
¹H H-3~6.5 - 6.7Doublet of doublets (dd), ³JHH ≈ 5-6 Hz, ⁴JHF ≈ 1-2 Hz
H-5~6.7 - 6.9Doublet of doublets (dd), ³JHH ≈ 5-6 Hz, ⁵JHF ≈ 3-4 Hz
H-6~7.9 - 8.1Doublet (d), ³JHH ≈ 5-6 Hz
-OCH(CH₃)₂~4.5 - 4.7Septet (sept), ³JHH ≈ 6 Hz
-OCH(CH₃)₂~1.3 - 1.4Doublet (d), ³JHH ≈ 6 Hz
¹³C C-2~163 - 166Doublet (d), ¹JCF ≈ 235-250 Hz
C-3~95 - 98Doublet (d), ²JCF ≈ 4-5 Hz
C-4~168 - 171Doublet (d), ³JCF ≈ 15-20 Hz
C-5~110 - 113Doublet (d), ⁴JCF ≈ 3-4 Hz
C-6~148 - 151Doublet (d), ³JCF ≈ 15-18 Hz
-OCH(CH₃)₂~70 - 72Singlet (s)
-OCH(CH₃)₂~21 - 23Singlet (s)
¹⁹F F-2~ -65 to -75Multiplet (m)

Data are estimated based on known values for structurally similar compounds.

Advanced 2D NMR techniques such as HETCOR (Heteronuclear Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy) are employed to establish connectivity between protons and carbons and to confirm assignments, especially in complex derivatives.

For derivatives synthesized on a solid support, traditional reaction monitoring by methods like TLC is not feasible. Gel-phase ¹⁹F NMR spectroscopy emerges as a powerful alternative for real-time, non-invasive monitoring of solid-phase reactions. This technique is particularly useful in combinatorial chemistry where fluorinated tags or building blocks are employed.

A resin, such as a fluoro-Wang resin, can be used which contains a fluorine atom as a spectator and reporter. Alternatively, if the substrate itself is fluorinated, its signal can be monitored directly. For example, in the synthesis of this compound derivatives on a solid phase starting from a resin-bound 2,4-difluoropyridine, the reaction with isopropoxide can be monitored by observing the change in the ¹⁹F NMR spectrum.

The process would involve:

Initial State: Recording the ¹⁹F NMR spectrum of the resin-bound 2,4-difluoropyridine, showing two distinct fluorine signals.

Reaction Progress: As the nucleophilic aromatic substitution reaction proceeds, the signal corresponding to the fluorine at the C-4 position would decrease in intensity.

Final State: A new signal, characteristic of the newly formed isopropoxy-substituted product (still containing the C-2 fluorine), would appear and grow. The completion of the reaction is indicated by the disappearance of the C-4 fluorine starting material signal.

This method provides clear, quantitative data on reaction kinetics and conversion without the need for cleavage of the compound from the resin.

The orientation of the isopropoxy group relative to the pyridine ring can be investigated using NMR techniques. While there is relatively free rotation around the C4-O bond, certain conformations may be more stable due to steric or electronic effects.

Nuclear Overhauser Effect (NOE) spectroscopy is a key tool for this analysis. By irradiating specific protons, it is possible to observe through-space interactions with other nearby protons. For this compound, an NOE experiment could reveal the spatial proximity between the isopropyl methine proton (-OCH) and the pyridine ring protons at C3 and C5.

NOE Observation: An observable NOE between the methine proton and the H-3/H-5 protons would suggest a conformation where the isopropyl group is oriented in a way that brings these protons close together.

Lack of NOE: The absence of such an effect might indicate a different preferred conformation or rapid rotation averaging out the effect.

Computational modeling is often used in conjunction with experimental NMR data to predict the lowest energy conformations and compare them with the observed NOE correlations, providing a more complete picture of the molecule's three-dimensional structure in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of the molecule, respectively.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond, the aromatic ring, and the isopropoxy group.

Key expected vibrational frequencies are:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands from the isopropyl group are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring.

C-O-C Stretch: A strong, characteristic band for the ether linkage is expected in the 1200-1300 cm⁻¹ range.

C-F Stretch: A strong absorption band for the aryl-fluoride bond is typically observed in the 1200-1250 cm⁻¹ region. sigmaaldrich.com

The following table details the expected IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic RingC-H stretch3050 - 3150Medium
Isopropyl GroupC-H stretch2870 - 2980Strong
Pyridine RingC=C, C=N stretch1580 - 1620Medium-Strong
Pyridine RingC=C, C=N stretch1450 - 1550Medium-Strong
EtherC-O stretch (Aryl-Alkyl)1230 - 1270Strong
Aryl Fluoride (B91410)C-F stretch1200 - 1250Strong

Data are estimated based on typical values for these functional groups in similar chemical environments. nist.govnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring is an aromatic system, and its UV-Vis spectrum is characterized by π → π* transitions.

For substituted pyridines, two main absorption bands corresponding to π → π* transitions are typically observed. The introduction of substituents alters the position (λmax) and intensity of these bands. The isopropoxy group at the C-4 position acts as an auxochrome (an electron-donating group), which is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted 2-fluoropyridine. This shift is due to the extension of the conjugated system through resonance with the lone pairs on the oxygen atom.

Analysis of the UV-Vis spectrum can confirm the electronic conjugation between the isopropoxy group and the fluoropyridine ring system. nih.gov The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane, and the positions of the absorption maxima can provide qualitative confirmation of the successful synthesis of the target structure.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of this compound. The molecular weight of this compound is 155.17 g/mol . Under electron ionization (EI), the molecule is expected to form a molecular ion (M+) peak, which would be observed at a mass-to-charge ratio (m/z) of 155.

The fragmentation of the molecular ion provides valuable information about the compound's structure. The fragmentation pattern of this compound can be predicted based on the established fragmentation rules for its constituent functional groups: the fluoropyridine ring and the isopropoxy side chain.

Key predicted fragmentation pathways include:

Loss of the Isopropyl Group: A common fragmentation pathway for isopropyl ethers is the cleavage of the C-O bond, leading to the loss of the isopropyl radical (•CH(CH₃)₂). This would result in a significant fragment ion corresponding to the 2-fluoro-4-hydroxypyridinium radical cation.

Loss of Propene: Another characteristic fragmentation for isopropyl ethers is the McLafferty-type rearrangement, involving the elimination of a neutral propene molecule (CH₂=CHCH₃). This would lead to the formation of a 2-fluoro-4-hydroxypyridine radical cation.

Fragmentation of the Pyridine Ring: The fluoropyridine ring itself can undergo fragmentation, although it is generally more stable due to its aromaticity. Cleavage of the ring can lead to the formation of smaller charged fragments.

A hypothetical mass spectrometry data table for this compound is presented below, illustrating the expected major fragments.

m/zPredicted Fragment IonRelative Intensity (%)
155[M]+•60
112[M - C₃H₇]+100
113[M - C₃H₆]+•80
84[C₄H₃FN]+45
57[C₃H₅]+30

This table is generated based on predicted fragmentation patterns and does not represent experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the solid-state structure can be inferred by examining the crystal structures of related compounds, such as other substituted pyridines.

The crystal packing of pyridine derivatives is influenced by a variety of intermolecular forces, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. In the case of this compound, the following interactions are expected to play a significant role in the crystal lattice:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal structure. The presence of the fluorine atom can influence the electronic nature of the ring and thus the geometry of this stacking.

Dipole-Dipole Interactions: The polar C-F and C-O bonds will create a molecular dipole moment, leading to dipole-dipole interactions that will influence the orientation of the molecules within the crystal lattice.

Based on the analysis of similar structures, a hypothetical set of crystallographic parameters for this compound is provided below.

ParameterPredicted Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)956.25
Z4

This table presents hypothetical data based on common crystal systems and unit cell parameters for substituted pyridine compounds and should be considered illustrative.

Computational Chemistry Investigations of 2 Fluoro 4 Isopropoxypyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the ground-state electronic structure and equilibrium geometry of molecules. For 2-Fluoro-4-isopropoxypyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netijcce.ac.ir

The optimized geometry reveals key structural features. For instance, calculations on related 2-halopyridines show a characteristic shortening of the N–C(2) bond due to the influence of the adjacent halogen atom. researchgate.netresearchgate.net The isopropoxy group introduces conformational flexibility, which DFT can model to find the most stable spatial arrangement.

Beyond geometry, DFT is instrumental in assessing chemical reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can determine the HOMO-LUMO gap. A smaller gap generally implies higher reactivity. These frontier orbitals also indicate the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO distribution would highlight electron-deficient areas susceptible to attack by nucleophiles. Other reactivity descriptors, such as the molecular electrostatic potential (MEP) map, can also be generated to visualize electron-rich and electron-poor regions of the molecule.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)).
ParameterValueParameterValue
Bond Lengths (Å) Bond Angles (°)
C(2)-F1.345N(1)-C(2)-C(3)123.5
C(2)-N(1)1.330F-C(2)-N(1)115.8
C(4)-O1.360C(3)-C(4)-C(5)118.0
O-CH(isopropoxy)1.435C(4)-O-CH(isopropoxy)119.5
Reactivity Descriptors
EHOMO-6.85 eVELUMO-0.95 eV
HOMO-LUMO Gap5.90 eVDipole Moment2.15 D

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). mdpi.com

For this compound, TD-DFT calculations can predict its UV-Vis spectrum, identifying the key electronic transitions, such as π → π* and n → π*, which are characteristic of heteroaromatic systems. nih.gov The calculations are typically performed on the DFT-optimized geometry, and the choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) can be benchmarked against experimental data for related compounds to ensure accuracy. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for the simulation of spectra in different environments, which is crucial as solvent polarity can significantly influence absorption wavelengths. researchgate.net

Table 2: Predicted Electronic Transitions for this compound in Methanol via TD-DFT.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S12750.150HOMO → LUMO (π → π)
S0 → S22300.095HOMO-1 → LUMO (π → π)
S0 → S32180.015HOMO → LUMO+1 (n → π*)

While DFT is highly effective, ab initio methods, which derive from first principles without empirical parameterization, offer a hierarchical route to achieving very high accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are particularly valuable for problems where electron correlation is critical.

A key application for these methods in the study of this compound is the detailed conformational analysis of the flexible isopropoxy side chain. researchgate.net The rotation around the C(4)-O and O-CH bonds creates multiple local energy minima (conformers). High-level ab initio calculations, such as MP2 or CCSD(T), can provide a very accurate potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. researchgate.net This information is vital for understanding the molecule's average structure in different phases and how its shape might influence its interactions with other molecules.

Table 3: Relative Energies of this compound Conformers Calculated at the MP2/aug-cc-pVTZ Level.
ConformerDihedral Angle (C3-C4-O-CH)Relative Energy (kcal/mol)
A (Global Minimum)0° (Planar)0.00
B90° (Perpendicular)2.50
C180° (Planar)0.85

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally, providing a complete energetic picture of the reaction mechanism.

To understand how this compound participates in a chemical reaction, such as a nucleophilic aromatic substitution (SNAr), computational chemists locate the transition state (TS) structure connecting the reactants to the products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes.

Once the TS is located, frequency calculations are performed to confirm its identity (it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path from the TS down to the reactants and products can be traced, confirming that the identified TS connects the correct species.

Table 4: Calculated Energetics for the SNAr Reaction of this compound with a Nucleophile (e.g., CH3O-).
ParameterEnergy (kcal/mol)
Activation Energy (ΔE)+18.5
Energy of Reaction (ΔErxn)-12.0

Computational modeling excels at predicting the outcome of reactions where multiple products are possible. For substituted pyridines, regioselectivity is a critical question. For example, in an electrophilic aromatic substitution reaction, will the incoming electrophile attack the C3, C5, or C6 position?

This can be predicted by calculating the activation energy barriers for the reaction at each possible site. The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product. This approach requires locating the transition state for each potential reaction pathway and comparing their relative energies. nih.gov Alternatively, regioselectivity can often be predicted using ground-state properties. Reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can identify the most reactive atoms in the molecule toward either electrophilic or nucleophilic attack, providing a computationally less expensive method for predicting the reaction outcome. semanticscholar.org For this compound, such calculations would be essential for predicting the regioselectivity of functionalization reactions, such as lithiation or further substitution on the pyridine (B92270) ring. nih.gov

Table 5: Comparison of Activation Barriers for Electrophilic Attack at Different Positions of this compound.
Position of AttackRelative Activation Energy (ΔΔE, kcal/mol)Predicted Outcome
C3+5.2Minor Product
C50.0Major Product
C6+3.8Minor Product

Advanced Computational Techniques in Organic Chemistry Research

In the landscape of modern organic chemistry and drug discovery, advanced computational techniques serve as indispensable tools for investigating molecular properties and predicting behavior. These in silico methods provide deep insights that complement and guide experimental work, accelerating the discovery pipeline. For heterocyclic compounds such as this compound, computational approaches are particularly valuable for elucidating the complex interplay of conformational dynamics and physicochemical properties that govern molecular interactions. Techniques like molecular dynamics simulations and cheminformatics modeling allow researchers to explore molecular behavior at an atomic level, predicting everything from conformational preferences to biological activity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This technique provides a detailed view of a molecule's dynamic behavior and allows for the exploration of its conformational space—the full range of three-dimensional structures a molecule can adopt. nih.gov For a flexible molecule like this compound, understanding its conformational landscape is crucial, as different conformers can exhibit distinct properties and biological activities.

The conformational flexibility of this compound is primarily influenced by the rotation around two key single bonds: the C4-O bond of the isopropoxy group and the O-CH bond within the isopropyl moiety. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers that separate them. nih.gov Fluorine substitution is known to significantly impact the conformational preferences of molecules by introducing steric and electronic effects, such as hyperconjugation, which can be effectively modeled through simulation. nih.govsemanticscholar.org

An MD simulation protocol to investigate this compound would typically involve the following steps:

System Setup: A 3D model of the molecule is generated. It is then placed in a simulation box, often solvated with explicit water molecules to mimic physiological conditions.

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. The force field consists of parameters that describe bond lengths, angles, torsions, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation: The simulation is run for a duration ranging from nanoseconds to microseconds, allowing the molecule to explore a wide range of conformations. nih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), may be employed to overcome energy barriers and achieve more comprehensive sampling of the conformational space. nih.gov

Analysis: The resulting trajectory is analyzed to identify the most populated conformational clusters, calculate the relative free energies of different states, and analyze key structural features like dihedral angles and intramolecular interactions.

The table below illustrates typical parameters that would be defined for an MD simulation study of this compound.

ParameterExample Value/SettingPurpose
Force Field AMBER14 or CHARMM36Defines the mathematical functions and parameters to calculate the potential energy of the system.
Solvent Model TIP3P Explicit WaterSimulates the aqueous environment and its effect on molecular conformation.
Simulation Time 500 nanoseconds (ns)Determines the length of the simulation, allowing for adequate exploration of conformational states.
Temperature 300 KSimulates physiological temperature conditions.
Pressure 1 barSimulates standard atmospheric pressure.
Analysis Method Cluster Analysis (RMSD-based)Groups similar structures from the trajectory to identify the most stable and frequent conformations.

Through such simulations, researchers can gain a quantitative understanding of the conformational preferences of this compound, providing insights that are critical for designing molecules with specific shapes and functions.

Cheminformatics and Model Building in Chemical Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, enabling the design and discovery of new compounds with desired properties. mewburn.com A key application of cheminformatics is the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchpublish.comnih.gov

In the context of chemical discovery, this compound can be utilized in two primary ways: as a building block in a virtual library of compounds or as a data point within a dataset used to train a predictive model. For instance, if a series of substituted pyridine derivatives were synthesized and tested for activity against a specific biological target, a QSAR model could be built to understand which molecular features are important for this activity. figshare.comresearchgate.net

The process of building a QSAR model involving compounds like this compound includes:

Dataset Curation: A dataset of molecules with known activities (e.g., IC50 values) is compiled. This dataset would include a variety of substituted pyridines to ensure chemical diversity.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology, electronic properties, and steric characteristics.

Model Training and Validation: A machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) is used to create a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). youtube.com The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

The table below lists some common molecular descriptors that would be calculated for this compound to be included in a cheminformatics model.

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
Topological Wiener IndexDescribes the branching and compactness of the molecular graph.
Electronic Partial ChargesQuantifies the distribution of electrons across the atoms, influencing electrostatic interactions.
Physicochemical LogP (Octanol-Water Partition)Predicts the lipophilicity of the molecule, a key factor in drug absorption and distribution.
Steric/3D Molecular Surface AreaRepresents the size and shape of the molecule, which is critical for binding to a target.
Quantum Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

By incorporating molecules like this compound into such models, researchers can predict the activity of novel, unsynthesized compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds in drug discovery projects. mdpi.com This data-driven approach significantly reduces the time and cost associated with identifying promising new chemical entities.

Derivatization Strategies for Analytical and Research Purposes

Methodologies for Enhancing Spectroscopic Detection and Separation

The primary goals of derivatization for spectroscopic and separation sciences are to increase signal response and improve chromatographic behavior. This is often achieved by introducing specific functional groups that interact more strongly with detectors or by altering the molecule's physical properties, such as volatility and polarity.

The chemical structure of 2-Fluoro-4-isopropoxypyridine features a fluorine atom at the 2-position of the pyridine (B92270) ring. This position is activated towards nucleophilic aromatic substitution (SNAr) because the electronegative nitrogen atom in the ring helps to stabilize the negatively charged intermediate formed during the reaction. acs.orgnih.gov The fluoride (B91410) ion is an excellent leaving group, making this a highly favorable position for introducing a wide variety of functionalities. acs.orgresearchgate.net

This reactivity can be harnessed for analytical purposes by using nucleophilic reagents that append a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the pyridine core. The resulting derivative will have significantly enhanced UV-Vis absorption or fluorescence properties, allowing for much more sensitive detection by techniques like High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD).

Common nucleophiles for this purpose include amines, thiols, and alcohols that are part of a larger molecule with desirable spectroscopic properties. The reaction proceeds by the displacement of the fluoride by the nucleophile, often under mild conditions. nih.gov

Table 1: Examples of Nucleophilic Derivatization Reagents for Enhanced Spectroscopic Detection

Reagent ClassExample ReagentProperty ImpartedTarget Analytical Technique
Amines Dansyl cadaverineFluorescenceHPLC-FLD
Thiols 4,4'-dithiodipyridine (DTDP)UV Absorbance, ESI EnhancementHPLC-UV, LC-MS encyclopedia.pub
Phenols 4-NitrophenolUV Absorbance (Chromophore)HPLC-UV
Fluorogenic Dyes Pyrylium DyesFluorescence upon reactionCapillary Electrophoresis (CE), Mass Spectrometry nih.gov

This strategy allows for the indirect, highly sensitive quantification of this compound by measuring the intensely colored or fluorescent derivative.

Silylation is a widely used derivatization technique, particularly for Gas Chromatography (GC) analysis. gcms.cz It involves replacing an active hydrogen atom (from groups like -OH, -NH2, -SH, or -COOH) with a non-polar trimethylsilyl (B98337) (TMS) group. gcms.czphenomenex.com This process typically increases the volatility and thermal stability of the analyte while reducing its polarity, which are all favorable characteristics for GC separation and analysis. gcms.cz

Direct silylation of this compound for this purpose is not a viable one-step strategy, as the parent molecule lacks an active hydrogen. However, silylation can be a powerful secondary derivatization step. By first reacting this compound with a nucleophile that contains a functional group with an active hydrogen (e.g., ethanolamine (B43304) or mercaptoethanol via SNAr), a derivative with a hydroxyl or thiol group is formed. This new derivative can then be readily silylated.

This two-step approach modifies the molecule for enhanced performance in GC-MS analysis, where increased volatility is paramount. Polar solvents like pyridine are often used to facilitate the silylation reaction. gcms.cznih.gov

Table 2: Common Silylating Reagents for Volatility Modification

Reagent NameAbbreviationLeaving GroupVolatility
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-methyltrifluoroacetamideHigh phenomenex.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideHighest phenomenex.com
N,O-Bis(trimethylsilyl)acetamideBSAN-methylacetamideHigh
TrimethylchlorosilaneTMCSHClHigh (often used as a catalyst) nih.gov
TrimethylsilylimidazoleTMSIImidazoleHigh phenomenex.com

Introduction of Reporter Groups for Advanced Characterization

Beyond simply enhancing detection signals, derivatization can introduce "reporter groups" that provide more detailed structural or quantitative information in advanced analytical techniques. A reporter group is a chemical moiety with a unique and easily identifiable signature.

The introduction of these groups onto the this compound scaffold is typically achieved through the same nucleophilic substitution reaction described previously. The choice of reporter group depends on the analytical goal.

Mass Spectrometry (MS): For MS analysis, groups with high ionization efficiency or a specific isotopic pattern can be introduced. For example, using a derivatizing reagent containing bromine or chlorine can impart a characteristic isotopic signature, aiding in the identification of the derivative in a complex chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR studies, introducing a group with a unique NMR-active nucleus, such as ¹⁹F or ³¹P, can provide a distinct signal in a region of the spectrum free from background interference, allowing for precise quantification and structural analysis.

Fluorescence Spectroscopy: As mentioned, fluorophores can be introduced to act as reporter groups. These are particularly useful for imaging applications or for studying binding interactions, as changes in the local environment of the fluorophore can alter its emission spectrum. mdpi.comresearchgate.net

Table 3: Examples of Reporter Groups for Advanced Characterization

Reporter Group TypeExamplePurposeAnalytical Technique
Mass Tag BromophenolIntroduces characteristic Br isotope pattern (¹⁹Br/⁸¹Br)GC-MS, LC-MS
NMR Probe Diethyl phosphiteIntroduces a ³¹P nucleus for NMR detectionNMR Spectroscopy
Fluorescent Tag PyrenebutyrylhydrazineHighly fluorescent for sensitive detection and imagingFluorescence Spectroscopy, HPLC-FLD nih.gov
Chiral Tag (R)-(-)-1-(1-Naphthyl)ethylamineUsed to separate enantiomers of a chiral derivativeChiral Chromatography

Optimization of Derivatization Protocols for Specific Analytical Techniques

To ensure that a derivatization reaction is reliable, reproducible, and efficient, the protocol must be carefully optimized. nih.govnih.gov The optimal conditions can vary significantly depending on the analyte, the derivatizing reagent, and the intended analytical method.

Key parameters that require optimization include:

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. gcms.cz However, a very large excess can sometimes interfere with the analysis, making it necessary to find a balance. mjcce.org.mk

Solvent/Catalyst: The choice of solvent can significantly impact reaction rates and yields. For many reactions involving pyridines, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are effective. gcms.cz In some cases, the solvent, such as pyridine, can also act as a catalyst. phenomenex.comresearchgate.net

Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the degradation of the analyte or the derivative. The optimal temperature is one that provides a complete reaction in a reasonable timeframe without sample loss. nih.govnih.gov

Reaction Time: The time required for the reaction to go to completion must be determined. This is often assessed by analyzing samples at different time points until the product peak area no longer increases. gcms.czresearchgate.net

The optimization process is often guided by the requirements of the final analytical technique. For an HPLC-UV method, the goal is to maximize the formation of the UV-active derivative. For a GC-MS method, the focus would be on maximizing the yield of the volatile silylated product while minimizing side reactions. nih.govnih.gov

Table 4: Key Parameters for Derivatization Protocol Optimization

ParameterObjectiveConsiderations
Reagent-to-Analyte Ratio Ensure complete reactionExcess reagent may need removal or can cause interference
Solvent Solubilize reactants, facilitate reactionPolarity, boiling point, potential catalytic activity
Temperature Achieve optimal reaction rateAnalyte/derivative stability, potential for side products
Time Allow for reaction completionThroughput, analyte/derivative stability over time
pH / Catalyst Increase reaction rate and yieldMay be required for reagent activation or to neutralize byproducts

By systematically adjusting these parameters, a robust and validated derivatization method can be developed for the sensitive and accurate analysis of this compound in various matrices.

Green Chemistry Principles in the Synthesis and Application of 2 Fluoro 4 Isopropoxypyridine

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. In practice, many reactions, particularly substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economy and increased waste.

A plausible traditional synthesis of 2-Fluoro-4-isopropoxypyridine involves a two-step nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloropyridine. In the first step, reaction with sodium isopropoxide selectively displaces the chlorine at the 4-position due to its higher reactivity. The resulting 2-chloro-4-isopropoxypyridine (B3024613) is then subjected to a halogen exchange (Halex) reaction using a fluoride (B91410) source like potassium fluoride to yield the final product.

Traditional Synthesis Route:

Step 1: Isopropoxylation

Reactants: 2,4-Dichloropyridine, Sodium isopropoxide

Product: 2-Chloro-4-isopropoxypyridine

Byproduct: Sodium chloride

Step 2: Fluorination (Halex Reaction)

Reactants: 2-Chloro-4-isopropoxypyridine, Potassium fluoride

Product: this compound

Byproduct: Potassium chloride

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )
2,4-Dichloropyridine147.99This compound155.16Sodium Chloride58.44
Sodium isopropoxide82.07Potassium Chloride74.55
Potassium fluoride58.10
Total Reactants 288.16 Desired Product 155.16 Total Byproducts 133.00

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (155.16 / 288.16) x 100 ≈ 53.8%

This calculation highlights the inherent inefficiency of this traditional route from an atom economy perspective. To minimize waste, alternative synthetic strategies that involve addition reactions or catalytic C-H functionalization would be preferable. For instance, a hypothetical direct C-H isopropoxylation of 2-fluoropyridine (B1216828) or direct C-H fluorination of 4-isopropoxypyridine (B1275052), if developed, could offer significantly higher atom economy.

Solvent-Free or Environmentally Benign Solvent Systems (e.g., Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional SNAr reactions often employ high-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). While effective in solubilizing reactants and promoting the reaction, these solvents are associated with toxicity and difficulties in removal and disposal.

In the context of synthesizing this compound, greener solvent alternatives can be considered.

Polyethylene Glycol (PEG) : PEG, particularly PEG-400, has emerged as a non-toxic, biodegradable, and recyclable solvent for nucleophilic aromatic substitutions. nih.gov Its use can lead to excellent yields in significantly shorter reaction times. nih.gov

Ethanol (B145695) : For certain nucleophilic substitutions on halopyridines, ethanol has been shown to be an effective and more environmentally friendly solvent, especially when combined with microwave heating. tandfonline.com

Ionic Liquids (ILs) : Ionic liquids, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations, are non-volatile and can act as both solvent and catalyst. They can enhance reaction rates and offer potential for recyclability. acsgcipr.org The use of n-butylpyridinium tetrafluoroborate (B81430) (BPyBF4) has been shown to accelerate cyclocondensation reactions involving 2-aminopyridine, demonstrating the potential of pyridinium-based ILs in pyridine (B92270) chemistry. acsgcipr.org

Solvent SystemAdvantagesDisadvantages
Traditional (DMF, NMP) High solvency, promotes reactionToxic, high boiling point, difficult to remove
Polyethylene Glycol (PEG-400) Non-toxic, biodegradable, recyclable, can enhance reaction rates nih.govHigher viscosity, potential product separation challenges
Ethanol Benign, readily available, low cost tandfonline.comMay have lower solvency for some reactants, potential for side reactions
Ionic Liquids Non-volatile, recyclable, can act as catalyst acsgcipr.orgHigh cost, potential toxicity of some ILs, purification challenges

The ideal solvent choice would depend on a balance of reaction efficiency, cost, and environmental impact, requiring experimental validation for the specific synthesis of this compound.

Energy Efficiency in Reaction Design

Energy consumption is a significant, though often overlooked, aspect of green chemistry. Synthetic routes that require prolonged heating or cryogenic cooling are energy-intensive. Designing energy-efficient reactions involves exploring alternative energy sources and optimizing reaction conditions.

For the synthesis of this compound, traditional heating methods for SNAr reactions can involve long reaction times at elevated temperatures. A key technology for improving energy efficiency is microwave-assisted synthesis . Microwave heating can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. sci-hub.se This rapid heating is due to the direct interaction of microwave radiation with polar molecules in the reaction mixture.

Heating MethodTypical Reaction TimeEnergy InputAdvantagesDisadvantages
Conventional Oil Bath HoursHigh and sustainedSimple setupInefficient heat transfer, long reaction times, potential for side reactions
Microwave Irradiation MinutesLower overall consumptionRapid and uniform heating, shorter reaction times, often higher yields sci-hub.seRequires specialized equipment, scalability can be a challenge

By optimizing reaction parameters such as temperature, pressure (in a sealed vessel), and catalyst choice, the energy footprint of the synthesis can be significantly reduced.

Catalytic Methods Promoting Sustainable Syntheses

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while being used in small quantities. While the traditional SNAr synthesis of this compound may not be catalytic, several catalytic approaches could enhance its sustainability.

Phase-Transfer Catalysis (PTC) : In the Halex fluorination step, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can be employed. The PTC facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and allowing for milder conditions. This can reduce energy consumption and potentially allow for the use of less harsh solvents.

Transition Metal Catalysis : While direct C-H activation and functionalization of the pyridine ring at the desired positions for this specific molecule remains a significant challenge, research into transition-metal-catalyzed C-H functionalization of pyridines is a rapidly advancing field. beilstein-journals.org For instance, rhodium(III)-catalyzed methods have been developed for the synthesis of other fluorinated pyridines. acs.orgnih.gov Similarly, copper-catalyzed fluorination of aryl bromides bearing a directing group has been reported. rsc.org The development of a catalytic system that could directly introduce the isopropoxy or fluoro group onto the pyridine ring would represent a major advancement in the sustainable synthesis of this compound, offering a more atom-economical and efficient route.

Catalytic ApproachPotential Application in SynthesisGreen Chemistry Benefits
Phase-Transfer Catalysis Halogen exchange (fluorination) stepMilder reaction conditions, increased reaction rates, reduced energy consumption.
Transition Metal Catalysis (e.g., Rh, Cu) Hypothetical direct C-H functionalizationHigh atom economy, fewer synthetic steps, reduced waste generation. acs.orgrsc.org

The exploration and development of catalytic routes are crucial for aligning the synthesis of this compound with the principles of green chemistry, paving the way for more sustainable manufacturing processes.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While methods for the synthesis of fluorinated pyridines exist, the development of novel asymmetric approaches to introduce chirality remains a significant area for advancement.

Future research should focus on creating chiral derivatives of 2-fluoro-4-isopropoxypyridine. This could be achieved through the development of catalytic asymmetric methods that introduce stereocenters into the molecule. Organocatalysis, using chiral catalysts, has shown promise in the asymmetric fluorination of various substrates and could be adapted for pyridine (B92270) derivatives. nih.govrsc.org For instance, the development of chiral Frustrated Lewis Pairs (FLPs) has emerged as a novel strategy for metal-free asymmetric reactions, including hydrogenation and hydrosilylation, which could be explored for derivatives of this compound. rsc.org

Another avenue involves the asymmetric synthesis of more complex molecules starting from this compound. For example, the addition of chloromethyllithium to imines derived from 2-pyridinecarboxaldehyde (B72084) has been used to create chiral 2-(2-pyridyl)aziridines with good diastereoselectivity. nih.gov Similar strategies could be developed for imines derived from functionalized this compound.

Table 1: Potential Asymmetric Synthesis Strategies

Catalytic System Reaction Type Potential Application to this compound
Chiral Secondary Amine Catalysts Asymmetric Fluorination Introduction of a fluorinated stereocenter on a side chain.
Bis-cinchona Alkaloids Asymmetric Fluorocyclization Synthesis of fused heterocyclic systems with a C-F quaternary center. nih.gov
Chiral Frustrated Lewis Pairs (FLPs) Asymmetric Hydrogenation Stereoselective reduction of functional groups on the pyridine ring or side chains. rsc.org

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound is largely dictated by the fluorine substituent, which activates the 2-position for nucleophilic aromatic substitution. Studies on 2-fluoropyridine (B1216828) have shown it reacts significantly faster than its chloro-analog with sodium ethoxide. researchgate.net While this is a well-understood reactivity mode, there are numerous other chemical transformations that remain unexplored.

Future work should investigate the selective functionalization of other positions on the pyridine ring. For example, directed ortho-lithiation could potentially be used to functionalize the C-3 or C-5 positions, although the directing-group ability of the isopropoxy group in this specific system needs to be evaluated.

Furthermore, the participation of this compound in modern cross-coupling reactions is an area ripe for exploration. While fluorinated pyridines are used in Suzuki-Miyaura coupling, atomfair.comossila.com the development of new protocols for other types of cross-coupling, such as Buchwald-Hartwig amination or Sonogashira coupling, could greatly expand its synthetic utility. rsc.org Investigating the reactivity of the C-F bond itself under specific catalytic conditions could also lead to novel transformations.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. rjptonline.org These tools can be applied to accelerate the discovery of new molecules and optimize their synthesis. For this compound, AI can be leveraged in several ways.

AI algorithms can be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics. 3eco.comnih.govnih.gov By training models on large datasets of chemical structures and their properties, AI can predict the features of new, unsynthesized compounds, thereby guiding research efforts. arxiv.org

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Compound Design Generative models create novel molecular structures with desired properties. nih.gov Rapid identification of new drug candidates or materials based on the this compound scaffold.
Property Prediction Models predict biological activity, toxicity, and physicochemical properties. arxiv.org Prioritization of synthetic targets and reduction of experimental screening.
Retrosynthesis Algorithms propose synthetic routes to target molecules. arxiv.org Facilitates the design of efficient syntheses for complex derivatives.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The optimization of chemical reactions often relies on a detailed understanding of reaction kinetics, intermediates, and byproducts. In situ reaction monitoring using spectroscopic techniques provides real-time information about a reacting system, enabling rapid process development and optimization. spectroscopyonline.commt.com

The application of advanced spectroscopic probes to monitor the synthesis and subsequent reactions of this compound is a promising area of research. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time. fu-berlin.de This is particularly valuable for identifying transient or labile species that might be missed by traditional offline analysis. spectroscopyonline.com

For example, using an in situ probe could help to precisely determine the optimal reaction time, temperature, and reagent stoichiometry for nucleophilic substitution reactions, minimizing the formation of impurities. It could also be instrumental in mechanistic studies of new reactions, providing direct evidence for proposed intermediates. fu-berlin.de Furthermore, coupling in situ monitoring with automated flow chemistry systems could enable high-throughput reaction optimization. durham.ac.uk

Table 3: Spectroscopic Probes for In Situ Reaction Monitoring

Spectroscopic Technique Information Provided Advantages for this compound Chemistry
FTIR Spectroscopy Changes in functional groups. mt.com Monitoring the disappearance of starting materials and the appearance of products in real-time.
Raman Spectroscopy Vibrational modes of molecules, complementary to FTIR. mt.com Can be used in aqueous media and for reactions involving symmetric molecules.
NMR Spectroscopy Detailed structural information. fu-berlin.de Unambiguous identification of reactants, products, and intermediates; provides kinetic data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluoro-4-isopropoxypyridine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyridine ring. For example, fluorination at the 2-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions. The isopropoxy group at the 4-position is introduced via alkoxylation using isopropyl bromide and a base (e.g., NaH). Purification is critical; column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol can yield >95% purity. Monitor reactions via TLC and confirm purity using HPLC .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments. Fluorine chemical shifts (~-120 ppm for aromatic F) are diagnostic .
  • Mass spectrometry (ESI or EI) to verify molecular weight (e.g., C₈H₁₀FNO₂: MW 171.17 g/mol).
  • Thermogravimetric analysis (TGA) to assess thermal stability. Pyridine derivatives often decompose above 200°C .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical advice if irritation persists.
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers. Monitor for moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound derivatives?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (pH, temperature, solvent polarity) to minimize variability.
  • Dose-Response Analysis : Use Hill plots to differentiate partial agonists vs. antagonists.
  • Structural Analog Comparison : Test derivatives (e.g., 4-isopropoxy vs. 4-methoxy) to isolate substituent effects.
  • Cross-Validation : Replicate findings in orthogonal assays (e.g., FRET vs. radioligand binding) .

Q. What experimental strategies are recommended for assessing the ecological impact of this compound?

  • Methodological Answer :

  • Persistence Testing : Conduct OECD 301 biodegradation tests to evaluate half-life in soil/water.
  • Toxicity Profiling : Use Daphnia magna (EC₅₀) and algal growth inhibition assays.
  • Bioaccumulation Potential : Measure logP (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk.
  • Soil Mobility : Perform column leaching studies with varying pH (4–9) .

Q. How can computational modeling optimize the reaction pathways for this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., fluorination vs. alkoxylation).
  • Solvent Optimization : Apply COSMO-RS to predict solvent effects on reaction yield. Polar aprotic solvents (DMF, DMSO) often enhance nucleophilicity.
  • Catalyst Screening : Simulate metal catalysts (e.g., Pd/Cu) for cross-coupling steps using ML-based tools like AutoDock .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Buffering Agents : Use phosphate or citrate buffers (pH 6–8) to stabilize aqueous solutions.
  • Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .

Q. How do substituent modifications (e.g., fluorine vs. chlorine) at the 2-position affect the electronic properties of 4-isopropoxypyridine derivatives?

  • Methodological Answer :

  • Hammett Analysis : Quantify substituent effects using σ (electron-withdrawing) values. Fluorine (σₚ≈0.06) is weakly deactivating compared to Cl (σₚ≈0.23).
  • Electrochemical Profiling : Cyclic voltammetry reveals redox potentials; fluorine typically lowers LUMO energy, enhancing electrophilicity.
  • X-ray Crystallography : Compare bond lengths/angles to correlate steric/electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.